molecular formula C16H17N5O2S B11020119 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B11020119
M. Wt: 343.4 g/mol
InChI Key: FBQBEFAEPOWGME-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and thiadiazole intermediates. Common synthetic routes may involve:

    Condensation Reactions: Combining quinazolinone derivatives with thiadiazole intermediates under acidic or basic conditions.

    Cyclization Reactions: Formation of the quinazolinone ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the propanamide group through amidation reactions using suitable reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring.

Uniqueness

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of quinazolinone and thiadiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H17N5O2S/c1-10(2)14-19-20-16(24-14)18-13(22)7-8-21-9-17-12-6-4-3-5-11(12)15(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,22)

InChI Key

FBQBEFAEPOWGME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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